Carbamic acid, butyl-, heptyl ester
Description
Carbamates are widely studied for their diverse biological activities, including antifungal, anti-inflammatory, and pharmacological properties. The heptyl chain in this compound may influence its physicochemical properties, such as lipophilicity, volatility, and metabolic stability, which are critical for its functional applications .
Properties
CAS No. |
1189-45-3 |
|---|---|
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
heptyl N-butylcarbamate |
InChI |
InChI=1S/C12H25NO2/c1-3-5-7-8-9-11-15-12(14)13-10-6-4-2/h3-11H2,1-2H3,(H,13,14) |
InChI Key |
WPMZCTNYSTURSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)NCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, heptyl ester can be synthesized through the reaction of butylamine with heptyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Butylamine+Heptyl chloroformate→Carbamic acid, butyl-, heptyl ester+HCl
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene or its derivatives. The reaction of butylamine with heptyl chloroformate in the presence of a base is scaled up for industrial production. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, butyl-, heptyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form butylamine and heptyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of corresponding aldehydes or carboxylic acids.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Butylamine and heptyl alcohol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, butyl-, heptyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or in the design of enzyme inhibitors.
Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its stability and reactivity.
Mechanism of Action
The mechanism of action of carbamic acid, butyl-, heptyl ester involves its interaction with biological molecules, particularly enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, making carbamates useful as temporary inhibitors in various biochemical processes.
Comparison with Similar Compounds
Data Tables
Table 1. Antifungal Activity of Alkyl Carbamates Against G. zeae
| Compound | Alkyl Chain | Inhibition at 5 µg/mL (%) |
|---|---|---|
| Heptyl ester (5) | C7 | 78 |
| Octyl ester (6) | C8 | 63 |
| Undecyl ester (9) | C11 | 59 |
Table 2. Toxicity Comparison of Carbamates
| Compound | Carcinogenicity (EU Category) | Key Metabolic Pathway |
|---|---|---|
| Ethyl carbamate | 2 (Carcinogenic) | Epoxide formation |
| Butyl carbamate | Not classified | No reactive metabolites |
| Heptyl carbamate* | Likely safe | Minimal activation |
Inferred from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
